N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide
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Description
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H14F3NOS and its molecular weight is 325.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-{[1-(thiophen-2-yl)cyclopropyl]methyl}-4-(trifluoromethyl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and controlling the excitability of neurons .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell . This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .
Biochemical Pathways
The activation of GIRK channels by this compound affects the neuronal signaling pathways . The hyperpolarization of neurons inhibits the firing of action potentials, thereby reducing neuronal excitability . This can have downstream effects on various neurological processes, including pain perception, heart rate, and hormone secretion .
Pharmacokinetics
The compound has been described as havingimproved metabolic stability , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of GIRK channels by this compound and the subsequent reduction in neuronal excitability can lead to various molecular and cellular effects. These may include a decrease in the perception of pain, a reduction in heart rate, or changes in hormone secretion . The specific effects would depend on the specific neurons in which the GIRK channels are activated.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NOS/c17-16(18,19)12-5-3-11(4-6-12)14(21)20-10-15(7-8-15)13-2-1-9-22-13/h1-6,9H,7-8,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRIGTGOUPBVGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.